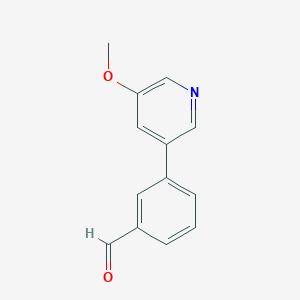

3-(5-methoxy-3-pyridinyl)benzaldehyde

Description

Properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13-6-12(7-14-8-13)11-4-2-3-10(5-11)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTLHIXQWLDEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems due to its tolerance of functional groups and mild conditions. For 3-(5-methoxy-3-pyridinyl)benzaldehyde, this method involves coupling a pyridine-bearing boronic acid with a halogenated benzaldehyde (or vice versa).

Representative Protocol :

-

Pyridine Component : 5-Methoxy-3-bromopyridine is prepared via nitration and methoxylation of 3-bromopyridine.

-

Benzaldehyde Component : 3-Bromobenzaldehyde undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

-

Coupling : A mixture of 5-methoxy-3-bromopyridine (1.2 eq), 3-boronobenzaldehyde (1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in toluene/water (4:1) is heated at 90°C for 12 h. Purification via silica chromatography yields the target compound in 45–60% yield.

Challenges :

-

Regioselectivity : Competing homocoupling of boronic acids may occur, necessitating careful stoichiometry.

-

Sensitivity : The aldehyde group may undergo reduction or oxidation under prolonged heating, requiring inert atmospheres.

Directed Ortho-Metalation-Formylation

Lithiation-Formylation Sequence

Directed metalation leverages substituents to guide deprotonation, enabling precise functionalization. For this compound, a tert-butyl carbamate (Boc) group at the benzene’s 4-position directs lithiation to the 3-position, followed by formylation.

Procedure :

-

Directed Metalation : 3-Bromo-N-Boc-aniline is treated with LDA (-78°C, THF) to generate a lithiated intermediate.

-

Formylation : Quenching with DMF introduces the aldehyde group, yielding 3-formyl-N-Boc-aniline.

-

Coupling : Suzuki-Miyaura coupling with 5-methoxy-3-pyridinylboronic acid and subsequent Boc deprotection (TFA/CH₂Cl₂) furnishes the target compound.

Yield : 30–40% over three steps.

Limitations :

-

Multi-step synthesis increases cost and time.

-

Boc protection/deprotection adds complexity.

Functional Group Interconversion Approaches

Oxidation of Benzyl Alcohols

Benzyl alcohols are readily oxidized to aldehydes using MnO₂ or Swern conditions. This route starts with 3-(5-methoxy-3-pyridinyl)benzyl alcohol, synthesized via cross-coupling.

Oxidation Protocol :

-

Substrate : 3-(5-Methoxy-3-pyridinyl)benzyl alcohol (1 eq) is stirred with activated MnO₂ (10 eq) in CH₂Cl₂ at 25°C for 24 h.

-

Yield : 70–85%, with minimal overoxidation to carboxylic acids.

Advantages :

-

High functional group tolerance.

-

Scalable for gram-scale preparations.

Vilsmeier-Haack Formylation

Direct Aldehyde Installation

The Vilsmeier-Haack reaction formylates electron-rich arenes. For 3-(5-methoxy-3-pyridinyl)toluene, this method installs the aldehyde directly.

Steps :

-

Substrate Preparation : 3-(5-Methoxy-3-pyridinyl)toluene is synthesized via Kumada coupling of 3-bromo-5-methoxypyridine with 3-methylphenylmagnesium bromide.

-

Formylation : POCl₃ (3 eq) and DMF (5 eq) in 1,2-dichloroethane at 0°C generate the Vilsmeier reagent. Addition of the toluene derivative and heating to 80°C for 6 h yields the aldehyde.

Yield : 50–65%.

Drawbacks :

-

Limited to electron-rich arenes.

-

Harsh conditions may degrade sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde, 5-methoxy-3-pyridinylboronic acid | Pd(PPh₃)₄, K₂CO₃, 90°C | 45–60% | High regioselectivity, mild conditions | Costly catalysts, boronic acid synthesis |

| Directed Metalation | 3-Bromo-N-Boc-aniline | LDA, DMF, -78°C | 30–40% | Precise functionalization | Multi-step, Boc protection required |

| MnO₂ Oxidation | 3-(5-Methoxy-3-pyridinyl)benzyl alcohol | MnO₂, CH₂Cl₂, 25°C | 70–85% | High yield, simplicity | Requires alcohol precursor |

| Vilsmeier-Haack | 3-(5-Methoxy-3-pyridinyl)toluene | POCl₃, DMF, 80°C | 50–65% | Direct formylation | Limited substrate scope |

Challenges and Optimization Strategies

Enhancing Cross-Coupling Efficiency

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-3-pyridinyl)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy group and pyridinyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(5-methoxy-3-pyridinyl)benzoic acid.

Reduction: Formation of 3-(5-methoxy-3-pyridinyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methoxy-3-pyridinyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-3-pyridinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-(5-methoxy-3-pyridinyl)benzaldehyde, highlighting substituent variations and their implications:

Key Observations:

- Substituent Diversity : The methoxy group in this compound contrasts with electron-withdrawing groups (e.g., difluoromethoxy in ) or halogenated substituents (e.g., bromo/fluoro in ). These differences influence electronic properties and reactivity.

- Biological Activity : Hydrazone derivatives like P2C3DBh (compound I in ) exhibit significant pharmacological activity, reducing ileal contraction frequency by 0.48 ± 0.02 Hz. This suggests that similar benzaldehyde derivatives could be explored for gastrointestinal applications.

- Material Science Applications : The difluoromethoxy analogue () demonstrates enhanced stability and versatility in functional materials due to steric and electronic effects.

Spectroscopic and Physicochemical Comparisons

While direct data on this compound are sparse, analogues provide insights:

- Schiff-Base Derivatives: The (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)benzaldehyde () was characterized via FTIR (C=N stretch at ~1600 cm⁻¹) and UV-Vis (λmax ~350 nm), indicating strong conjugation. Similar methods could apply to the target compound.

- Log Kow and Solubility : Compounds like 3-acetylpyridine (Log Kow = 0.57, water-soluble) suggest that the methoxy-pyridinyl substitution in this compound may enhance lipophilicity compared to simpler aldehydes.

Biological Activity

3-(5-Methoxy-3-pyridinyl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a 5-methoxy-3-pyridinyl group. This structural configuration enhances its chemical properties and biological activities, making it a compound of interest in pharmaceutical research. The molecular formula for this compound is C13H11NO2, and its unique characteristics stem from the combination of aromatic and heterocyclic components.

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate starting materials. The presence of the pyridine ring contributes to its reactivity, allowing for interactions with biological targets that may lead to therapeutic effects.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of various benzaldehyde derivatives, highlighting that compounds with similar structures to this compound exhibited low nanomolar inhibition against certain cancer cell lines. For example, derivatives showed IC50 values ranging from 0.1 to 1 μM against MDA-MB-231 (triple-negative breast cancer) cells .

- Antimicrobial Efficacy : Research on structurally related compounds indicated activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium species, with MIC values reported between 4–8 μg/mL .

While the precise mechanism of action for this compound remains largely unexplored, insights can be drawn from studies on related compounds. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation, suggesting that similar mechanisms may be applicable to this compound.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-pyridinecarboxaldehyde | Contains a methoxy group on a pyridine ring | Moderate antimicrobial activity |

| 4-Methoxybenzaldehyde | Simple methoxy-substituted benzaldehyde | Low anticancer activity |

| 2-Hydroxy-5-methoxybenzaldehyde | Hydroxyl and methoxy substitutions on benzaldehyde | Antioxidant properties |

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | Trifluoromethyl group enhances reactivity | High selectivity in enzyme inhibition |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, aldehydic protons appear at ~10 ppm in ¹H-NMR, while pyridine and methoxy signals are distinct .

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺) with <5 ppm error .

How to resolve conflicting spectral data during structural confirmation?

Advanced

Combine complementary techniques:

- X-ray crystallography : Provides unambiguous bond-length and angle data, as shown for related benzaldehyde oxime derivatives .

- Multi-nuclei NMR : ¹³C and DEPT135 clarify quaternary carbons and substitution patterns.

- Cross-validation : Compare experimental HRMS with computational predictions (e.g., PubChem data) .

What methodologies assess potential pharmacological applications?

Q. Advanced

- Antimicrobial assays : Disk diffusion or microbroth dilution tests evaluate activity against pathogens.

- Molecular docking : Predict interactions with targets (e.g., tubulin) using software like AutoDock. Chalcone derivatives with similar scaffolds show promise as inhibitors .

- In vitro cytotoxicity : MTT assays on cell lines quantify IC₅₀ values for therapeutic potential .

What are common chemical transformations of this compound in medicinal chemistry?

Q. Basic

- Oxidation : Convert aldehyde to carboxylic acid using KMnO₄ or CrO₃ for enhanced solubility .

- Reduction : Sodium borohydride yields benzyl alcohol derivatives.

- Schiff base formation : React with hydrazines or amines to generate imines for coordination chemistry .

How are QSAR models applied to predict bioactivity?

Q. Advanced

- 3D-QSAR : Align derivatives in a pharmacophore model to correlate substituent effects (e.g., electron-withdrawing groups) with activity.

- Docking studies : Simulate binding to biological targets (e.g., tubulin) using scoring functions (e.g., Glide). Chalcone derivatives with nitro groups showed higher docking scores in studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.